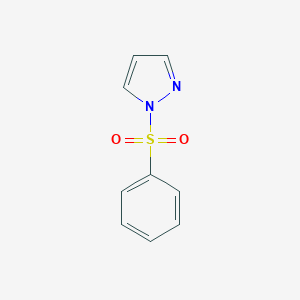

1-(Phenylsulfonyl)-1H-pyrazole

概要

説明

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)-1H-pyrazole derivatives can be accomplished through various methods, including the reaction of propargyl alcohol with N-sulfonylhydrazone, which leads to the formation of dihydropyrazole intermediates. These intermediates can then undergo further transformations to yield the desired phenylsulfonyl pyrazole compounds. Such synthetic routes are advantageous due to their efficiency and the straightforward nature of the reaction conditions (Zhu et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Phenylsulfonyl)-1H-pyrazole derivatives has been elucidated using X-ray crystallography, revealing key insights into their three-dimensional arrangement and the electronic properties of the substituents. For instance, studies on related compounds have shown that the pyrazole ring can be exactly planar, with substituents affecting the electron distribution across the molecule, influencing its reactivity and physical properties (Kettmann et al., 2005).

Chemical Reactions and Properties

1-(Phenylsulfonyl)-1H-pyrazole undergoes a variety of chemical reactions, reflecting its rich chemistry. The presence of the phenylsulfonyl and pyrazole groups allows for reactions such as sulfonamidation, amidation, and the formation of complexes with metals, which can be leveraged in the synthesis of complex organic molecules or materials with specific functional properties. These reactions highlight the compound's role as a versatile intermediate in organic synthesis (Lee et al., 2016).

Physical Properties Analysis

The physical properties of 1-(Phenylsulfonyl)-1H-pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the phenyl ring and the pyrazole moiety. These properties are critical for determining the compound's suitability for various applications, including its behavior in reaction conditions and its potential use in materials science. For example, the planarity of the pyrazole ring and the nature of hydrogen bonding within the crystal structure can affect the compound's melting point and solubility (Shahani et al., 2010).

科学的研究の応用

Application in Chemical Synthesis

- Summary of Application : “1-(Phenylsulfonyl)-1H-pyrrole” is a chemical compound used in various chemical reactions .

- Methods of Application : This compound is typically used in reactions as a reagent. The specific procedures and parameters would depend on the particular reaction .

- Results or Outcomes : The outcomes of these reactions would vary based on the specific reaction and the other reagents used .

Application in Anticancer Research

- Summary of Application : A compound with a similar structure, “2-(Phenylsulfonyl)-2H-1,2,3-triazole”, has been synthesized and evaluated for its anticancer properties .

- Methods of Application : The compound was synthesized through a regioselective sulfonamidation of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine .

- Results or Outcomes : The synthesized compound exhibited moderate activity against several cancer cell lines, with growth inhibition percentages ranging from 10.83% to 17.64% .

Application in C–S Bond Functionalization

- Summary of Application : Sulfone derivatives, such as “1-(Phenylsulfonyl)-1H-pyrazole”, can be used in metal- and photocatalytic approaches for C–S bond functionalization .

- Methods of Application : These compounds can participate in Pd-catalysed Suzuki–Miyaura type reactions, enabling catalytic C–C and C–X bond construction .

- Results or Outcomes : This emerging field is displaying sulfone derivatives as a new class of substrates, expanding the flexibility of C–S bonds .

Application in Photoredox Catalysis

- Summary of Application : Compounds such as “(E)-1,2-bis(phenylsulfonyl)ethylene” and “(E)-3-phenylsulfonylprop-2-enenitrile” have been used as radical acceptors in photoredox catalysis .

- Methods of Application : These compounds are used in radical vinylsulfonylations of α-amino carboxylic acids via direct decarboxylation .

- Results or Outcomes : The use of these compounds as radical traps leads to functionalized acrylonitriles .

Application in Nucleophilic Substitution Chemistry

- Summary of Application : Compounds with a phenylsulfonyl group, such as “1-(Phenylsulfonyl)-1H-pyrazole”, can be used in nucleophilic substitution chemistry .

- Methods of Application : These compounds can undergo nucleophilic attack followed by loss of a leaving group to form substituted products .

- Results or Outcomes : The use of these compounds in nucleophilic substitution reactions can lead to a variety of substituted products .

Application in Synthesis of Natural Products

- Summary of Application : Sulfone derivatives, such as “1-(Phenylsulfonyl)-1H-pyrazole”, can be used in the synthesis of natural products .

- Methods of Application : These compounds can participate in catalytic desulfitative C–C and C–X bond formation .

- Results or Outcomes : The use of these compounds in the synthesis of natural products can lead to a variety of complex structures .

Safety And Hazards

将来の方向性

The field of sulfone chemistry, which includes compounds like 1-(Phenylsulfonyl)-1H-pyrazole, is a burgeoning area of research . The potential application of this chemistry for the synthesis of natural products is being explored . The development of metal and photocatalytic methods for selective functionalization of unsaturated C–C bonds is also a promising future direction .

特性

IUPAC Name |

1-(benzenesulfonyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJIFKKDVQVXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343306 | |

| Record name | 1-BENZENESULFONYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Phenylsulfonyl)-1H-pyrazole | |

CAS RN |

108128-27-4 | |

| Record name | 1-BENZENESULFONYLPYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)